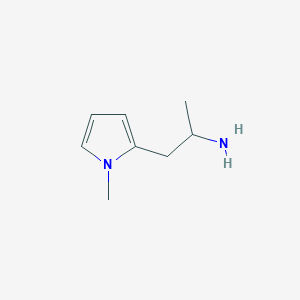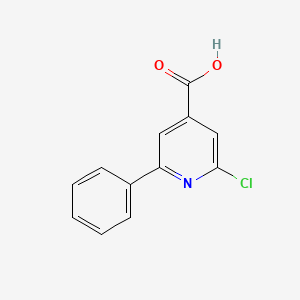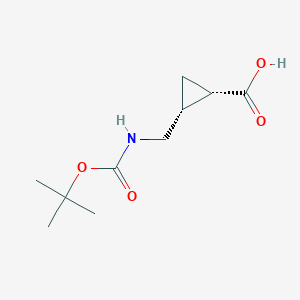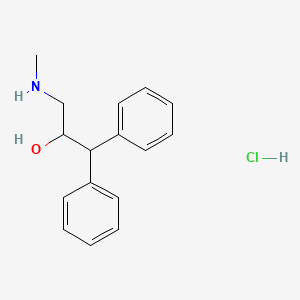![molecular formula C18H12ClN3S B2591398 2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile CAS No. 339026-43-6](/img/structure/B2591398.png)
2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile” is a chemical compound with the CAS Number: 339026-43-6 . It has a molecular weight of 337.83 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H12ClN3S/c19-14-6-8-15 (9-7-14)23-18-11-10-17 (21-22-18)16 (12-20)13-4-2-1-3-5-13/h1-11,16H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorophenyl, pyridazinyl, and phenylacetonitrile groups. Physical and Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the search results.Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Mashuga et al. (2017) investigated the inhibitory effect of various pyridazine derivatives, including similar compounds to 2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile, on the corrosion of mild steel in hydrochloric acid (HCl). These compounds acted as mixed-type inhibitors, involving both physisorption and chemisorption, and demonstrated high inhibition efficiency. The pyridazine ring played a key role in the interactions with mild steel (Mashuga, Olasunkanmi, & Ebenso, 2017).
Vibrational Spectral Analysis
Alzoman et al. (2015) conducted a vibrational spectral analysis of a related pyridazine derivative, focusing on its molecular properties. The study utilized FT-IR and FT-Raman spectroscopy to explore the compound's equilibrium geometry and vibrational wave numbers. The research also provided insights into the compound's nonlinear optical behavior and potential interactions with metallic atoms (Alzoman et al., 2015).
Synthesis and Antisecretory Activity
Yamada et al. (1981) synthesized a series of 2-phenyl-2-(3-pyridazinyl) thioacetamide derivatives, including compounds similar to the chemical . They investigated the antisecretory activity of these compounds, finding that some possessed potent, long-lasting activity. This study explored the structure-activity relationships of these derivatives (Yamada et al., 1981).
Synthesis and Molecular Docking
Flefel et al. (2018) prepared a series of novel pyridine derivatives, including compounds related to this compound. They conducted molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. This study highlights the potential biomedical applications of these compounds (Flefel et al., 2018).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard codes associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash hands and face thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propiedades
IUPAC Name |
2-[6-(4-chlorophenyl)sulfanylpyridazin-3-yl]-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c19-14-6-8-15(9-7-14)23-18-11-10-17(21-22-18)16(12-20)13-4-2-1-3-5-13/h1-11,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEQMJHSCVGYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
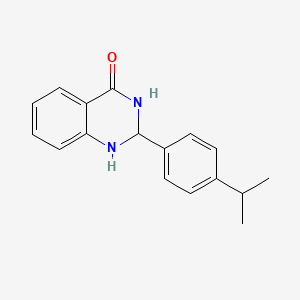
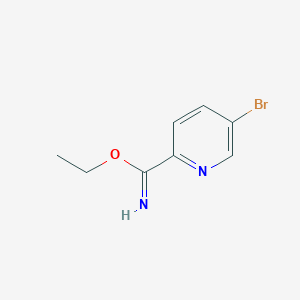

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2591319.png)

![3-[(Cyclopropylcarbonyl)amino]-2-naphthoic acid](/img/structure/B2591324.png)
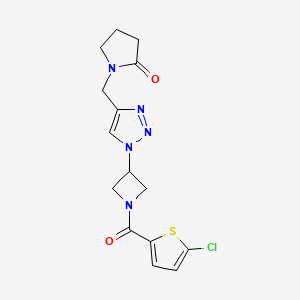

![3-(4-ethoxyphenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2591329.png)
